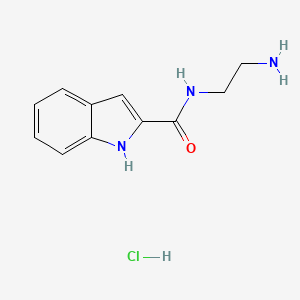

N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, which is a fused benzene and pyrrole ring, and an aminoethyl group attached to the second carbon of the indole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Mechanism of Action

Target of Action

N-(2-Aminoethyl)-1H-indole-2-carboxamide hydrochloride, as an indole derivative, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Mode of Action

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The compound’s interaction with its targets can lead to changes in these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. Given its broad range of biological activities, the compound could potentially influence a variety of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole-2-carboxylic acid and 2-aminoethylamine.

Amidation Reaction: The carboxylic acid group of indole-2-carboxylic acid is activated using reagents like carbodiimides (e.g., EDC or DCC) to form an active ester intermediate. This intermediate then reacts with 2-aminoethylamine to form the desired amide bond.

Hydrochloride Formation: The resulting N-(2-aminoethyl)-1H-indole-2-carboxamide is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of indole-2-carboxylic acid derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced indole derivatives.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted indole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

Oxidation: Indole-2-carboxylic acid derivatives

Reduction: Reduced indole derivatives

Substitution: Substituted indole derivatives with various functional groups

Scientific Research Applications

N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: Serves as a probe to study the binding interactions of indole derivatives with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Tryptamine: An indole derivative with a similar structure, known for its role as a neurotransmitter and precursor to serotonin.

Serotonin: A well-known neurotransmitter derived from tryptamine, involved in regulating mood, appetite, and sleep.

Melatonin: Another indole derivative, derived from serotonin, that regulates sleep-wake cycles.

Uniqueness

N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Unlike tryptamine and serotonin, this compound has an additional carboxamide group, which can enhance its binding interactions with target proteins and receptors. This unique structure makes it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

N-(2-aminoethyl)-1H-indole-2-carboxamide hydrochloride is a compound within the indole-2-carboxamide family, which has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Overview of Indole-2-Carboxamide Compounds

Indole-2-carboxamide derivatives are known for their diverse biological activities, including anticancer, antiviral, and neuroprotective effects. The core indole structure allows for various substitutions that can significantly influence the compound's pharmacological profile.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated several indole-2-carboxamide derivatives and found that compounds with specific substitutions at the indole moiety showed enhanced potency against cancer cells:

| Compound | Cell Line Tested | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5i | A549 | 0.95 | EGFR/CDK2 inhibition |

| 5j | MCF7 | 1.20 | Apoptosis induction |

| 5k | HeLa | 1.50 | Multi-target kinase inhibition |

These findings indicate that this compound may function as a multi-targeted kinase inhibitor, particularly affecting EGFR and CDK2 pathways, leading to increased apoptosis as evidenced by elevated levels of apoptotic markers such as Caspases 3, 8, and 9 .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .

- Inhibition of Kinases : The compound's ability to inhibit kinases such as EGFR and CDK2 suggests a role in disrupting cell cycle progression and promoting cell death in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the indole ring in modulating biological activity. For example:

- Substituents at the 2-position : Modifications at this position have been linked to enhanced cytotoxicity and selectivity towards cancer cells. A study indicated that introducing lipophilic groups at this position significantly increased antiproliferative activity .

- N-substitution Effects : Variations in the aminoethyl chain length or branching can alter the compound's solubility and permeability across biological membranes, impacting its bioavailability and efficacy .

Study on CNS Infections

In a preclinical study involving neurotropic alphaviruses, an indole-2-carboxamide derivative demonstrated protective effects against viral infections in mouse models. This study highlighted the potential of these compounds not only as anticancer agents but also as antiviral therapeutics .

Evaluation in Pediatric Brain Tumors

A focused evaluation on pediatric glioblastoma multiforme (GBM) revealed that certain indole derivatives exhibited potent cytotoxicity with IC50 values as low as 0.33 µM against KNS42 cells. This suggests that this compound could be a candidate for further development in treating aggressive brain tumors .

Properties

IUPAC Name |

N-(2-aminoethyl)-1H-indole-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c12-5-6-13-11(15)10-7-8-3-1-2-4-9(8)14-10;/h1-4,7,14H,5-6,12H2,(H,13,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFRXJXJCNRARC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.